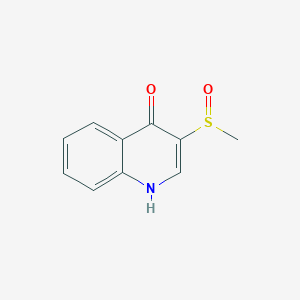
3-(Methanesulfinyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfinyl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core with a methylsulfinyl group at the 3-position and a ketone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)quinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of 3-(Methylsulfinyl)quinolin-4(1H)-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as metal-free catalysis and visible light irradiation, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfinyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The quinoline core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(Methylsulfonyl)quinolin-4(1H)-one.
Reduction: Formation of 3-(Methylsulfinyl)quinolin-4(1H)-ol.
Substitution: Formation of halogenated or nitrated derivatives of the quinoline core.
Scientific Research Applications
3-(Methylsulfinyl)quinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication processes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinolin-4(1H)-one: Lacks the methylsulfinyl group but shares the quinoline core structure.
3-(Methylthio)quinolin-4(1H)-one: Contains a methylthio group instead of a methylsulfinyl group.
3-(Methylsulfonyl)quinolin-4(1H)-one: Contains a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
3-(Methylsulfinyl)quinolin-4(1H)-one is unique due to the presence of the methylsulfinyl group, which can influence its chemical reactivity and biological activity. This functional group can undergo further chemical modifications, providing opportunities for the development of novel derivatives with enhanced properties.
Properties
CAS No. |
66424-81-5 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-methylsulfinyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO2S/c1-14(13)9-6-11-8-5-3-2-4-7(8)10(9)12/h2-6H,1H3,(H,11,12) |
InChI Key |
SSNKFLJOLCLORZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)

